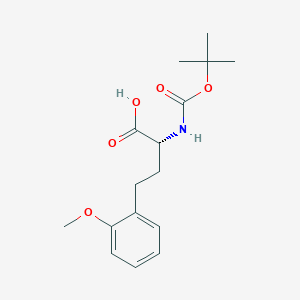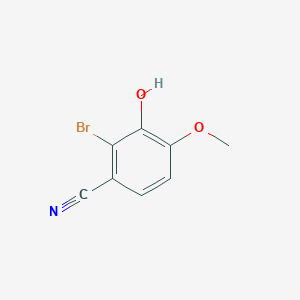
2-Bromo-3-hydroxy-4-methoxy-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-hydroxy-4-methoxy-benzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-4-methoxy-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like sodium perborate or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation: Products include corresponding aldehydes or ketones.
Reduction: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-3-hydroxy-4-methoxy-benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of organic pigments and dyes.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methoxybenzonitrile: Similar structure but lacks the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.
Uniqueness
2-Bromo-3-hydroxy-4-methoxy-benzonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3 |
InChI Key |
VFWFFQNTVQTDIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12272878.png)
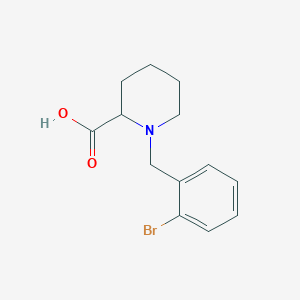
![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)
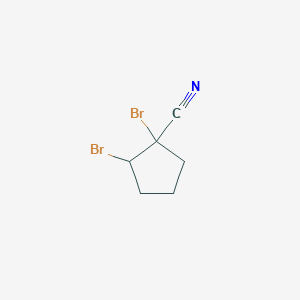
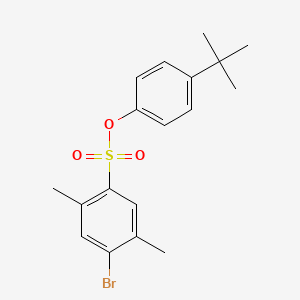
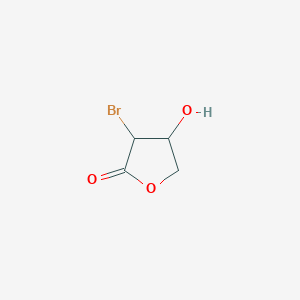
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)
![7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12272908.png)
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)
![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)
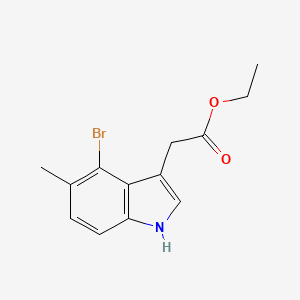
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)
